S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate
Description
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate is a sulfur-rich organosulfur compound characterized by two key functional groups: a thioester (acetylsulfanyl) and a sulfonate ester (4-methylphenyl sulfonyloxy). The molecule’s structure integrates a propyl backbone with these substituents, which influence its electronic properties, solubility, and reactivity.
The synthesis of such compounds often involves cross-coupling reactions (e.g., Sonogashira) or thiol-ene click chemistry, as seen in related derivatives . Degradation challenges associated with sulfur-containing groups, such as hydrolysis or oxidation, are critical considerations for its practical use .
Properties
CAS No. |
85366-02-5 |
|---|---|
Molecular Formula |
C14H18O5S3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate |
InChI |
InChI=1S/C14H18O5S3/c1-10-4-6-14(7-5-10)22(17,18)19-13(8-20-11(2)15)9-21-12(3)16/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
UYONYIDFTVVHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CSC(=O)C)CSC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the acetylsulfanyl group: This step involves the reaction of a suitable thiol with an acetylating agent under controlled conditions.
Introduction of the methylphenyl group: This can be achieved through a sulfonylation reaction, where a methylphenyl sulfonyl chloride reacts with the intermediate compound.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
S-(4-Ethynyl-phenyl) ethanethioate
- Structure : A simpler thioester with an ethynyl-phenyl group.
- Synthesis: Prepared via Sonogashira cross-coupling with 1,4-dibromobenzene, demonstrating higher yields under classical conditions compared to bulkier derivatives like the target compound .
- Stability : Prone to degradation under prolonged exposure to polar solvents, whereas the sulfonate group in the target compound may enhance hydrolytic stability .
| Property | Target Compound | S-(4-Ethynyl-phenyl) ethanethioate |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₄S₃ | C₁₀H₈OS₂ |
| Functional Groups | Thioester, sulfonate | Thioester, ethynyl |
| Synthetic Method | Sonogashira coupling | Sonogashira coupling |
| Stability | Moderate (sulfonate stabilizes) | Low (degradation reported) |
Sulfonate-Containing Derivatives
These compounds exhibit:
- Enhanced Solubility: Polar sulfonate groups improve aqueous solubility compared to non-sulfonated analogs.
- Electron-Withdrawing Effects : The sulfonate group in the target compound likely reduces electron density at the propyl backbone, altering reactivity in nucleophilic substitutions.
Organophosphorus Thioates
O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate
- Structure: Phosphonothioate with dimethylaminoethyl and ethyl groups.
- Reactivity: Phosphonothioates undergo hydrolysis more readily than sulfonates, limiting their stability in biological systems .
| Property | Target Compound | O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate |
|---|---|---|
| Backbone | Propyl | Phosphorus-centered |
| Toxicity | Not classified | High (Schedule 1A03) |
| Stability | Moderate | Low (hydrolysis-prone) |
Complex Thioester Derivatives in Pharmaceuticals
S-{3-[(...)-14-Hydroxy-...-propyl} ethanethioate (11f)
- Structure : A doliculide derivative with hydroxy and benzyl groups.
- Synthesis : Utilizes thiol-ene click chemistry, contrasting with the target compound’s cross-coupling route .
Key Research Findings
Synthetic Flexibility : The target compound’s synthesis is more challenging than simpler thioesters due to steric hindrance from the sulfonate group, requiring optimized coupling conditions .
Stability Trade-offs: Sulfonate groups improve hydrolytic stability compared to phosphonothioates but may reduce thermal stability due to increased polarity .
Application Divergence: Unlike neurotoxic phosphonothioates or bioactive doliculide derivatives, the target compound’s utility may lie in electronic materials, leveraging sulfur’s conductive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
